The Molecular Architecture of Croconic Acid: A Comprehensive Technical Guide
The Molecular Architecture of Croconic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Croconic acid (C₅H₂O₅), a fascinating oxocarbon acid, has garnered significant attention for its unique molecular structure and intriguing solid-state properties, including ferroelectricity. This technical guide provides an in-depth exploration of the molecular structure of croconic acid, offering a valuable resource for researchers in materials science, chemistry, and drug development. This document details its structural parameters, experimental characterization protocols, and a key reaction pathway, presenting a comprehensive overview for advanced scientific applications.
Molecular Structure and Properties
Croconic acid, systematically named 4,5-dihydroxycyclopent-4-ene-1,2,3-trione, is a cyclic compound featuring a five-membered carbon ring.[1] The molecule is characterized by the presence of two hydroxyl (-OH) groups attached to the double-bonded carbons and three ketone (C=O) groups on the remaining saturated carbons.[1] This arrangement of functional groups is responsible for its acidic nature and its ability to form extensive hydrogen-bonding networks in the solid state.
In its crystalline form, croconic acid exhibits a unique layered structure, with molecules organizing into pleated sheets held together by strong intermolecular hydrogen bonds.[1] This ordered arrangement gives rise to its notable ferroelectric properties, a phenomenon where the material exhibits a spontaneous electric polarization that can be reversed by an external electric field.
Crystallographic Data
The crystal structure of croconic acid has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pca2₁[2]. The unit cell parameters and other crystallographic data are summarized in the table below.
| Parameter | Value |
| CCDC Number | 147324 |
| Empirical formula | C₅H₂O₅ |
| Formula weight | 142.07 |
| Crystal system | Orthorhombic |
| Space group | Pca2₁ |
| a (Å) | 8.715(2) |
| b (Å) | 5.171(1) |
| c (Å) | 10.958(2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 493.5(2) |
| Z | 4 |
| Calculated density (g/cm³) | 1.912 |
Bond Lengths and Angles
The precise bond lengths and angles within the croconic acid molecule have been determined from its crystal structure. These parameters provide critical insights into the electronic distribution and bonding characteristics of the molecule.
| Bond | Length (Å) | Angle | Degrees (°) |
| C1-C2 | 1.465(3) | O1-C1-C5 | 129.5(2) |
| C2-C3 | 1.529(3) | O1-C1-C2 | 128.5(2) |
| C3-C4 | 1.530(3) | C5-C1-C2 | 102.0(2) |
| C4-C5 | 1.464(3) | O2-C2-C3 | 128.8(2) |
| C1-C5 | 1.365(3) | O2-C2-C1 | 129.2(2) |
| C1-O1 | 1.222(2) | C3-C2-C1 | 101.9(2) |
| C2-O2 | 1.222(2) | O3-C3-C4 | 123.6(2) |
| C3-O3 | 1.221(2) | O3-C3-C2 | 123.5(2) |
| C4-O4 | 1.320(2) | C4-C3-C2 | 112.8(2) |
| C5-O5 | 1.321(2) | O4-C4-C5 | 124.9(2) |
| O4-H4 | 0.82(3) | O4-C4-C3 | 112.9(2) |
| O5-H5 | 0.82(3) | C5-C4-C3 | 108.9(2) |
| O5-C5-C1 | 125.0(2) | ||
| O5-C5-C4 | 112.8(2) | ||
| C1-C5-C4 | 109.2(2) | ||
| C4-O4-H4 | 109(2) | ||
| C5-O5-H5 | 109(2) |
Data extracted from the Cambridge Crystallographic Data Centre (CCDC) deposition 147324.
Experimental Protocols
Synthesis of Croconic Acid
A common method for the synthesis of croconic acid involves the oxidation of a suitable precursor. A detailed, step-by-step protocol is provided below.
Materials:
-
2-Cyclopentene-1,4-dione
-
Sodium hydroxide (B78521) (NaOH)
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Bromine (Br₂)
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Hydrochloric acid (HCl)
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Methanol
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Water (deionized)
-
Ice
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Three-neck round-bottom flask
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Stirring apparatus
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Dropping funnel
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Rotary evaporator
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Filtration apparatus
Procedure:
-
Prepare a solution of 108 g of sodium hydroxide in 300 ml of water in a three-neck flask equipped with a stirrer and an ice bath.
-
While stirring and cooling, add 14.4 g of 2-cyclopentene-1,4-dione to the NaOH solution.[3]
-
Add 144 g of bromine dropwise over 40 minutes, maintaining the internal temperature between 10 and 20°C.[3]
-
After the addition is complete, remove the ice bath and continue stirring for 1 hour.[3]
-
Lower the internal temperature to 5°C using an ice bath and pass 110 g of hydrogen chloride gas into the solution.[3]
-
Separate the precipitated crystals by filtration.
-
Concentrate the filtrate using a rotary evaporator.[3]
-
Dissolve the residue in 100 ml of methanol, filter the solution, and concentrate the filtrate again using a rotary evaporator.[3]
-
Recrystallize the resulting residue from water to obtain pure croconic acid.[3]
Single-Crystal X-ray Diffraction
Objective: To determine the three-dimensional molecular structure of croconic acid.
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
Procedure:
-
Crystal Selection and Mounting:
-
Select a single, well-formed crystal of croconic acid (typically 0.1-0.3 mm in each dimension) under a polarizing microscope.
-
Mount the selected crystal on a goniometer head using a suitable adhesive or cryoloop.[4]
-
-
Data Collection:
-
Center the crystal in the X-ray beam.[4]
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations.
-
Perform a preliminary screening to assess crystal quality and determine the unit cell parameters.[4]
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.
-
-
Structure Solution and Refinement:
-
Process the collected data, including integration of reflection intensities and absorption corrections.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods to optimize atomic coordinates, and thermal parameters.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in croconic acid based on their characteristic vibrational frequencies.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.
-
Record the FTIR spectrum of the croconic acid sample, typically in the range of 4000-400 cm⁻¹.
-
Raman Spectroscopy
Objective: To obtain complementary vibrational information to FTIR, particularly for non-polar bonds.
Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) and a sensitive detector.
Procedure:
-
Sample Preparation:
-
Place a small amount of crystalline croconic acid on a microscope slide or in a sample holder. No special sample preparation is typically required for solid samples.
-
-
Data Acquisition:
-
Focus the laser beam onto the sample using the microscope objective.
-
Acquire the Raman spectrum by collecting the inelastically scattered light. The spectral range and acquisition time will depend on the instrument and sample.
-
The Raman spectrum is typically plotted as intensity versus Raman shift (in cm⁻¹).
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the number and chemical environment of the carbon atoms in the croconic acid molecule.
Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer.
Procedure:
-
Sample Preparation:
-
Dissolve 50-100 mg of croconic acid in a suitable deuterated solvent (e.g., D₂O) in an NMR tube.[6]
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹³C NMR spectrum. Broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.
-
Reaction Pathway Visualization
Croconic acid can undergo photo-oxidation, particularly in acidic media, to yield oxalic acid and mesoxalic acid.[7] This process is initiated by photoexcitation and involves the presence of dioxygen.
Conclusion
The molecular structure of croconic acid presents a compelling case study in the interplay of covalent bonding, hydrogen bonding, and crystal packing. The detailed structural data and experimental protocols provided in this guide offer a solid foundation for further research into its unique properties and potential applications. From the design of novel ferroelectric materials to its use as a building block in organic synthesis, a thorough understanding of croconic acid's molecular architecture is paramount for advancing scientific discovery in multiple disciplines.
References
- 1. Croconic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. EP1707552A1 - Process for producing croconic acid or salt thereof - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
